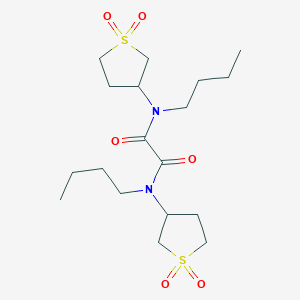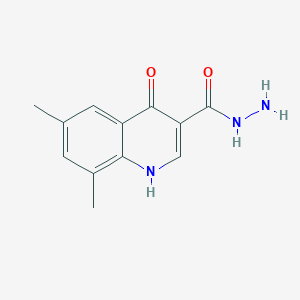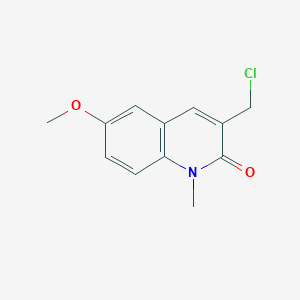
N,N'-dibutyl-N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide typically involves the reaction of dibutylamine with a suitable precursor containing the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Di-2-butyl-1,4-phenylenediamine
- N,N’-bis(2-phenylphenyl)oxamide
Uniqueness
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C18H32N2O6S2 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
N,N'-dibutyl-N,N'-bis(1,1-dioxothiolan-3-yl)oxamide |
InChI |
InChI=1S/C18H32N2O6S2/c1-3-5-9-19(15-7-11-27(23,24)13-15)17(21)18(22)20(10-6-4-2)16-8-12-28(25,26)14-16/h15-16H,3-14H2,1-2H3 |
Clave InChI |
UUBHGILRKRMIGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C(=O)N(CCCC)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)




![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)
![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)



![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
